Pemetrexed ditromethamine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed tromethamine is a chemotherapy drug. Its indications are the treatment of pleural mesothelioma and non-small cell lung cancer.
Scientific Research Applications
Radiosensitization in Non-Small-Cell Lung Cancer
Pemetrexed ditromethamine dihydrate, when combined with methoxyamine, shows enhanced radiosensitization in lung adenocarcinoma cells and xenografts. This combination results in an increased accumulation of cells near the radiosensitive G1/S border, enhances the rate of DNA double-strand-break rejoining, and significantly improves tumor growth rate and delay when used before irradiation (Oleinick et al., 2016).
Anticancer Effect in KRAS-Dependent Lung Cancer Cells
Pemetrexed exhibits potent anticancer abilities in KRAS-dependent A549 lung cancer cells. It induces cytotoxicity without inhibiting the RAS/RAF/MEK/ERK signaling pathway and enhances proapoptotic Bax protein expression, leading to loss of mitochondrial membrane potential (Mohiuddin et al., 2021).
Pharmacokinetics in Hyperhydration with Cisplatin
Pemetrexed's pharmacokinetics, when used in conjunction with cisplatin, shows that hyperhydration does not significantly influence its clearance or volume of distribution. This indicates that dose adjustments of pemetrexed are not required during hyperhydration with cisplatin (de Rouw et al., 2021).
Enantiomeric Purity Analysis
The enantiomeric purity of Pemetrexed can be determined using macrocyclic glycopeptides bonded phases. This process is crucial for ensuring the pharmaceutical quality and effectiveness of the drug (Shapovalova et al., 2016).
Predictive Biomarkers in NSCLC Treatment
Circulating microRNAs, specifically miR‐22, miR‐24, and miR‐34a, might serve as novel predictive biomarkers for pemetrexed-based chemotherapy in advanced non-small cell lung cancer (NSCLC). Higher expression levels of these microRNAs, particularly miR‐22, correlate with a lack of response in pemetrexed-treated NSCLC patients (Franchina et al., 2013).
Pemetrexed in Advanced Non-Small Cell Lung Cancer
Pemetrexed acts as a newer antifolate drug approved for first-line treatment of non-squamous, non-small cell lung cancer (NSCLC) in combination with cisplatin. It inhibits three key enzymes of intracellular folate metabolism, with thymidylates synthase (TYMS) being the most relevant target. This study highlights the importance of supplementation with folic acid and vitamin B(12) to control pemetrexed-related toxicity (Joerger et al., 2010).
properties
CAS RN |
1851348-04-3 |
---|---|
Product Name |
Pemetrexed ditromethamine dihydrate |
Molecular Formula |
C28H47N7O14 |
Molecular Weight |
705.71 |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol hemi((4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamate) dihydrate |
InChI |
1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1 |
InChI Key |
DUORKVZYABUEHW-AHJYMZSGSA-N |
SMILES |
NC1=Nc2c(C(N1)=O)c(CCc3ccc(C(N[C@H](C(O)=O)CCC(O)=O)=O)cc3)c[nH]2.NC(CO)(CO)CO.NC(CO)(CO)CO.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Pemetrexed tromethamine; Pemetrexed ditromethamine dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.